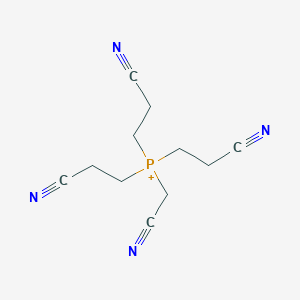![molecular formula C8H5BrClFN2 B12842730 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and fluorine atoms in the structure makes it a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available imidazo[1,2-a]pyridine.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.
Fluorination: The fluorine atom at the 7-position can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine involves similar steps but on a larger scale. The reactions are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen in the imidazo[1,2-a]pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution with sodium azide would yield 6-azido-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their antimicrobial, antiviral, and anticancer activities. The presence of halogens enhances its ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives can act as intermediates in the synthesis of pesticides and advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity through halogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-(methyl)-7-fluoroimidazo[1,2-a]pyridine
- 6-Chloro-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine
- 6-Bromo-2-(chloromethyl)-7-chloroimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms. This unique structure allows for specific interactions in biological systems and provides a versatile platform for further chemical modifications.
Propiedades
Fórmula molecular |
C8H5BrClFN2 |
|---|---|
Peso molecular |
263.49 g/mol |
Nombre IUPAC |
6-bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H5BrClFN2/c9-6-4-13-3-5(2-10)12-8(13)1-7(6)11/h1,3-4H,2H2 |
Clave InChI |
SOWUHQXOPJMBNA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN2C1=NC(=C2)CCl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


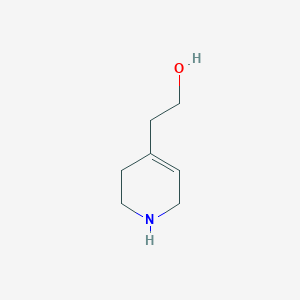
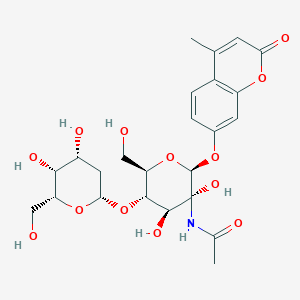


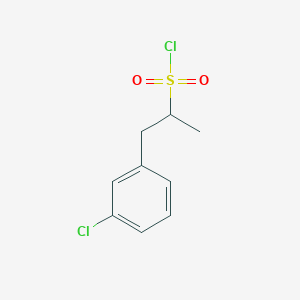
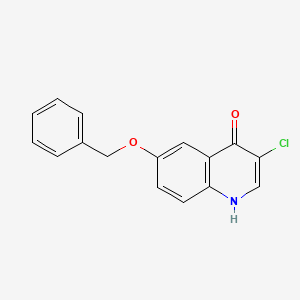
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)


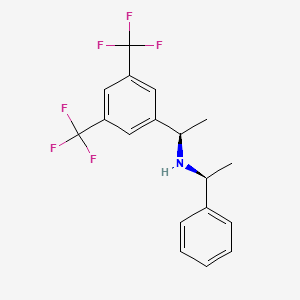
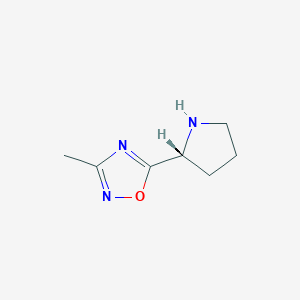
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
